molecular formula C28H27N5O3S B2988046 N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide CAS No. 394214-55-2

N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide

Cat. No.: B2988046
CAS No.: 394214-55-2
M. Wt: 513.62
InChI Key: QSNWLJMJQNNXAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-triazole core substituted with a phenoxyacetamide group and a sulfanyl-linked 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl moiety. Its synthesis likely involves S-alkylation of a triazole-thione intermediate with α-halogenated ketones, as seen in analogous pathways .

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O3S/c34-26(19-36-23-14-5-2-6-15-23)29-18-25-30-31-28(33(25)22-12-3-1-4-13-22)37-20-27(35)32-17-9-11-21-10-7-8-16-24(21)32/h1-8,10,12-16H,9,11,17-20H2,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNWLJMJQNNXAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide typically involves multi-step organic reactionsEach step requires specific reagents and conditions, such as the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in an industrial setting .

Chemical Reactions Analysis

Types of Reactions

N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to increase reaction efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound .

Scientific Research Applications

N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions .

Comparison with Similar Compounds

Structural Modifications and Implications

Table 1: Key Structural Differences and Functional Impacts
Compound Name / ID Substituents on Triazole (Position 4) Sulfanyl-Linked Group Acetamide Substituent Key Functional Impacts
Target Compound Phenyl 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl 2-phenoxy High lipophilicity (CNS targeting); moderate solubility
Analog () 2,5-Dimethoxyphenyl 2-oxo-2-(2,3-dihydroindol-1-yl)ethyl 2-phenoxy Increased solubility (methoxy groups); altered receptor affinity (indole vs. tetrahydroquinoline)
Analog () Phenyl 4-(Methylsulfanyl)benzyl 2-(2-chlorophenyl) Enhanced metabolic stability (methylsulfanyl); higher lipophilicity (chlorine)
Analog () 2,4-Difluorophenyl 5-(Furan-2-yl) 4-Amino Anti-exudative activity; reduced lipophilicity (polar furan and amino groups)
Analog () Pyridin-2-yl Ethyl 4-Chloro-2-methoxy-5-methylphenyl Improved solubility (pyridine); potential kinase inhibition (chlorine and methoxy)

Spectral and Crystallographic Data

  • IR/NMR : The target compound’s thione tautomer is confirmed by absence of νS-H (~2500–2600 cm⁻¹) and presence of νC=S (1247–1255 cm⁻¹), similar to analogs in .
  • Crystallography : SHELX refinement () reveals planar triazole cores and stable hydrogen-bonding networks in analogs, suggesting similar conformational rigidity for the target compound .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The target compound’s cLogP is higher than analogs with polar substituents (e.g., ’s furan derivative) but lower than chlorinated analogs () .
  • Solubility: Methoxy groups () improve aqueous solubility, whereas tetrahydroquinoline reduces it .
  • Metabolic Stability : Methylsulfanyl () and cyclopropyl () groups resist oxidative metabolism compared to unsubstituted phenyl .

Biological Activity

N-[(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-2-phenoxyacetamide is a complex organic compound with a unique structure that combines several functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Structural Features

The compound features:

  • Triazole Ring : Known for its role in various biological activities.
  • Tetrahydroquinoline Moiety : Associated with neuroprotective and anti-cancer properties.
  • Phenoxyacetamide Group : Implicated in enzyme inhibition and receptor modulation.

These structural components suggest a multifaceted mechanism of action that can target various biological pathways.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The functional groups allow for binding at active or allosteric sites, potentially modulating the activity of target proteins. This interaction can lead to alterations in cellular signaling pathways, gene expression, and metabolic processes.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance:

  • In a study involving quinolone derivatives, a related compound achieved an IC50 of 1.2 µM against MCF-7 cell lines and demonstrated pro-apoptotic effects through cell cycle arrest at the G2/M phase .

Enzyme Inhibition

The compound may also act as an inhibitor for specific enzymes involved in cancer progression. The triazole moiety is known to interact with phospholipases and other enzymes critical in tumor biology .

Case Studies

Study ReferenceCompound TestedCancer Cell LineIC50 (µM)Mechanism
8gMCF-71.2Apoptosis via Caspase activation
THIQ-DerivativeOC43 Strain7.4Antiviral activity

Pharmacokinetic Properties

The pharmacokinetics of this compound are yet to be fully elucidated. However, the presence of diverse functional groups suggests favorable absorption and distribution characteristics that warrant further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.